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Compound of Interest

Compound Name:
2-(Morpholin-4-ylmethyl)aniline

sulfate hydrate

CAS No.: 1262983-79-8

Cat. No.: B1449714 Get Quote

Executive Summary & Molecule Profile
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation

behavior of 2-(Morpholin-4-ylmethyl)aniline (MW: 192.12 Da). As a common structural motif in

kinase inhibitors (e.g., Gefitinib analogs) and CNS-active agents, understanding its

fragmentation is critical for metabolite identification and pharmacokinetic profiling.

This document moves beyond basic spectral listing to compare the ortho-substituted isomer

against its para-counterparts and alternative ionization techniques, establishing a robust

framework for structural validation.

Molecule Specifications
IUPAC Name: 2-(Morpholin-4-ylmethyl)aniline[1]

Monoisotopic Mass: 192.1263 Da

Primary Ion (ESI+):

m/z
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Key Structural Features:

Aniline Moiety: Primary amine, susceptible to oxidation and ortho-effects.

Benzylic Linker: The weak point for fragmentation (C-N bond cleavage).

Morpholine Ring: Saturated heterocycle, acts as a proton trap (high basicity).

Fragmentation Mechanics: The "Ortho-Effect" &
Pathways[2]
In Electrospray Ionization (ESI), the fragmentation of 2-(Morpholin-4-ylmethyl)aniline is driven

by protonation at the most basic site—the morpholine nitrogen—followed by charge migration

or remote group participation.

The Core Fragmentation Pathways (ESI-CID)
Pathway A: Benzylic C-N Cleavage (Dominant)
The most abundant product ion arises from the cleavage of the exocyclic C-N bond connecting

the morpholine to the benzyl group.

Mechanism: Inductive cleavage or charge-remote fragmentation.

Result: Formation of the 2-aminobenzyl cation (m/z 106) and neutral morpholine.

Significance: This ion (m/z 106) is diagnostic for the o-aminobenzyl substructure. In the ortho

isomer, this cation is stabilized by the neighboring aniline lone pair (Anchimeric assistance),

often making it more abundant than in meta/para isomers.

Pathway B: Morpholine Ring Disintegration
At higher collision energies (CE > 30 eV), the morpholine ring itself fragments.

Mechanism: Cross-ring cleavage.

Result: Loss of
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(ethylene, 28 Da) or

(formaldehyde, 30 Da) from the protonated morpholine moiety (if charge is retained there).

Fragment Ions: m/z 163 (loss of

) or m/z 149 (loss of

).

Pathway C: The Ortho-Effect (Isomer Differentiation)
The defining feature of this molecule is the Ortho-Effect. Unlike the para-isomer, the 2-position

allows the aniline

to interact with the methylene linker.

Cyclization: The aniline nitrogen can attack the benzylic carbon, displacing the morpholine

group to form a cyclic dihydro-1H-isoindole-like transition state.

Diagnostic Loss: Ortho-isomers frequently exhibit a characteristic loss of

(17 Da) or

(18 Da) if oxygen is accessible, which is sterically forbidden in para-isomers.

Visualization of Fragmentation Pathways[3][4]
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Figure 1: ESI-MS/MS fragmentation pathways. Path A (Red) is the dominant mechanism

facilitated by the ortho-amino group.

Comparative Analysis: Performance & Specificity
This section compares the target molecule's behavior against its structural isomer (Para) and

an alternative ionization method (EI), providing the data needed to distinguish them in complex

mixtures.[2][3]

Comparison 1: Ortho- vs. Para-Isomer Differentiation
The ability to distinguish 2-(Morpholin-4-ylmethyl)aniline (Ortho) from 4-(Morpholin-4-

ylmethyl)aniline (Para) is crucial in synthesis verification.
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Feature
Ortho-Isomer
(Target)

Para-Isomer
(Alternative)

Mechanism of
Difference

Base Peak (Low CE)
m/z 106 (High

Intensity)

m/z 106 (Lower

Intensity)

Anchimeric

Assistance: The ortho-

NH2 stabilizes the

transition state for

morpholine loss; Para

cannot do this.

Diagnostic Ion
m/z 176 (Loss of

)
Absent / Negligible

Proximity Effect:

Ortho-NH2 facilitates

cyclization/elimination;

Para-NH2 is too

distant.

Fragment Ratio
High m/z 106 : 193

ratio

Lower m/z 106 : 193

ratio

Stability of the

resulting benzyl cation

vs. precursor.

Comparison 2: ESI (Soft) vs. EI (Hard) Ionization
Selecting the right ionization mode depends on the analytical goal (quantification vs. structural

elucidation).

Parameter
ESI-MS/MS
(Recommended)

EI-MS (Standard Library)

Molecular Ion
Strong

(193)

Weak/Absent

(192)

Primary Fragment m/z 106 (Heterolytic Cleavage) m/z 100 (Alpha Cleavage)

Mechanism
Proton-driven. Cleaves at the

polar C-N bond.

Radical-driven. Cleaves alpha

to the morpholine nitrogen.

Utility
PK/Metabolite Studies (LC-

compatible)

GC-MS Identification (Library

matching)
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Key Insight: In EI-MS, the base peak is often m/z 100 (morpholine methylene iminium ion),

whereas in ESI-MS, the base peak shifts to m/z 106 (benzyl cation) due to the charge residing

on the aromatic system or the stability of the carbocation.

Experimental Protocol: Self-Validating Workflow
To ensure reproducible fragmentation data, follow this standardized LC-ESI-MS/MS protocol.

This workflow includes a "Collision Energy Ramp" step to validate the stability of the precursor.

Step 1: Sample Preparation[3]
Stock Solution: Dissolve 1 mg of 2-(Morpholin-4-ylmethyl)aniline in 1 mL Methanol (HPLC

Grade).

Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

Why Formic Acid? It ensures full protonation of the morpholine nitrogen (

) and aniline nitrogen (

), maximizing

signal.

Step 2: MS Source Parameters (ESI+)
Capillary Voltage: 3.5 kV

Desolvation Temp: 350°C

Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile benzyl-

morpholine bond).

Step 3: Data Acquisition (MS/MS)[3]
Precursor Selection: Select m/z 193.13 (Isolation width ± 1 Da).

Collision Energy (CE) Ramp:

Low (10-20 eV): Observe m/z 193 (surviving parent) and m/z 106.
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Medium (25-35 eV): m/z 106 becomes base peak; appearance of m/z 77.

High (>40 eV): Complete depletion of m/z 193; ring fragmentation products appear.

Step 4: Quality Control Check
Pass Criteria: The spectrum must show m/z 106 as the major fragment at 25 eV.

Fail Criteria: If m/z 100 is the base peak in ESI, check for contamination or incorrect isomer

(Para-isomer tends to retain charge on the morpholine side more than Ortho due to lack of

benzyl stabilization).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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